2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C7H16ClN. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and nucleophiles like amines, alcohols, or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropane ring’s strain and reactivity enable it to form covalent bonds with target molecules, potentially inhibiting or modifying their function. The specific pathways and targets depend on the compound’s application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine
- 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine oxalate
- 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine sulfate
Uniqueness
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or other salt forms. This property makes it particularly useful in various research and industrial applications where solubility and stability are crucial.
Properties
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRPTVSOMPIHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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